1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea is a compound that features a unique combination of a thiourea group and a benzo[c][1,2,5]thiadiazole moiety
Preparation Methods
The synthesis of 1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea typically involves the reaction of 5-chlorobenzo[c][1,2,5]thiadiazole-4-amine with a thiourea derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Chemical Reactions Analysis
1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea can be compared with other similar compounds, such as:
Ethyl (5-Chlorobenzo[c][1,2,5]thiadiazol-4-yl)carbamimidate: This compound shares the benzo[c][1,2,5]thiadiazole core but differs in its functional groups.
1-(5-Chlorobenzo[c][1,2,5]thiadiazol-4-yl)guanidine Hydrobromide: Another related compound with a guanidine group instead of a thiourea group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClN5S2 |
---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
1-(2-amino-1,1,2,2-tetradeuterioethyl)-3-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea |
InChI |
InChI=1S/C9H10ClN5S2/c10-5-1-2-6-8(15-17-14-6)7(5)13-9(16)12-4-3-11/h1-2H,3-4,11H2,(H2,12,13,16)/i3D2,4D2 |
InChI Key |
LRKBMCGVKRPPMI-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC(=S)NC1=C(C=CC2=NSN=C21)Cl)N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)NC(=S)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.